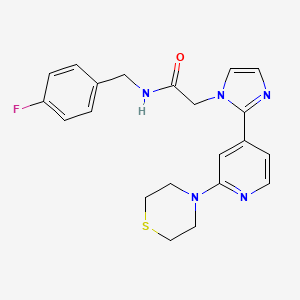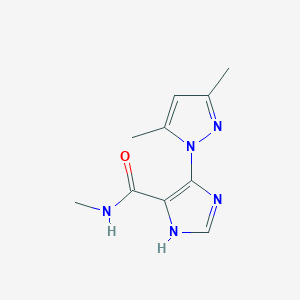![molecular formula C17H14ClN5OS B11192307 7-(5-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11192307.png)
7-(5-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(5-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core with a 5-chloro-2-methylphenyl group and an ethylsulfanyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common route includes:
Formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate pyridine and triazole derivatives under acidic or basic conditions.
Introduction of the 5-chloro-2-methylphenyl group: This step often involves a nucleophilic aromatic substitution reaction where the chloro group is introduced using chlorinating agents like thionyl chloride.
Attachment of the ethylsulfanyl group: This can be done via a thiolation reaction using ethylthiol or similar reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts targeting specific biological pathways.
Medicine
In medicinal chemistry, 7-(5-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(5-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one would depend on its specific application. For instance, if used as a drug, it might interact with particular enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
7-(5-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
7-(5-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrido[3,4-d]pyrimidin-6(7H)-one: Similar structure but with a different pyrimidine core.
Uniqueness
The uniqueness of 7-(5-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one lies in its specific combination of functional groups and the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H14ClN5OS |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
11-(5-chloro-2-methylphenyl)-4-ethylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C17H14ClN5OS/c1-3-25-17-20-16-19-9-12-13(23(16)21-17)6-7-22(15(12)24)14-8-11(18)5-4-10(14)2/h4-9H,3H2,1-2H3 |
InChI Key |
BTIIZICXBSYVME-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=C(C=CC(=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2,5-dimethoxyphenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11192229.png)

![2-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B11192233.png)
![Methyl 4-(3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ureido)benzoate](/img/structure/B11192239.png)
![N~1~-[(3S,4R)-1-[(1-Ethyl-1H-pyrazol-5-YL)carbonyl]-4-(hydroxymethyl)tetrahydro-1H-pyrrol-3-YL]acetamide](/img/structure/B11192246.png)
![2-chloro-N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11192256.png)
![N-(2-methoxyethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11192259.png)
![N-(3-methylphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11192262.png)
![Methyl {[9-(3,5-difluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate](/img/structure/B11192266.png)
![3-(1-{[1,1'-Biphenyl]-4-YL}-N-butylformamido)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-YL]propanamide](/img/structure/B11192276.png)

![7-cyclopentyl-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11192288.png)
![7-(3-hydroxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11192292.png)
